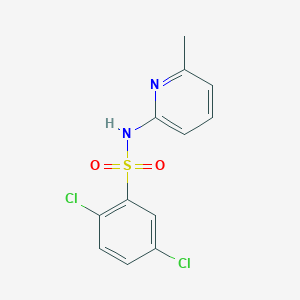
(Z)-3-(4-Methoxy-benzylcarbamoyl)-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ZMBA is a synthetic compound that belongs to the family of acrylic acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 303.33 g/mol. The compound has been synthesized through various methods, including the reaction of 4-methoxybenzylamine with ethyl acrylate and the subsequent hydrolysis of the resulting ester.
科学研究应用
ZMBA has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ZMBA has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, ZMBA has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In material science, ZMBA has been studied for its potential use in the synthesis of polymers and other materials.
作用机制
The mechanism of action of ZMBA is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, ZMBA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation. ZMBA has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response.
Biochemical and physiological effects:
ZMBA has been shown to have a number of biochemical and physiological effects in cells and organisms. In vitro studies have shown that ZMBA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. ZMBA has also been shown to reduce inflammation in cells and tissues, making it a potential treatment for inflammatory diseases. In vivo studies have shown that ZMBA can reduce tumor growth in animal models and improve cognitive function in mouse models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of ZMBA is its relatively simple synthesis method, which makes it accessible to researchers in various fields. ZMBA is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of ZMBA is its low solubility in organic solvents, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of ZMBA is not well understood, which can make it challenging to design experiments to study its effects.
未来方向
There are many potential future directions for research on ZMBA. In medicine, ZMBA could be studied further for its potential use in treating neurodegenerative diseases and other inflammatory conditions. In agriculture, ZMBA could be tested further for its herbicidal properties and potential as an alternative to traditional herbicides. In material science, ZMBA could be studied further for its potential use in the synthesis of polymers and other materials. Additionally, further research is needed to better understand the mechanism of action of ZMBA and to design experiments to study its effects more effectively.
In conclusion, ZMBA is a novel compound that has potential applications in various fields, including medicine, agriculture, and material science. Its relatively simple synthesis method and stable properties make it an attractive compound for researchers in these fields. While the mechanism of action of ZMBA is not well understood, its potential anti-inflammatory and anti-tumor properties make it a promising compound for further study.
合成方法
The synthesis of ZMBA involves the reaction of 4-methoxybenzylamine with ethyl acrylate in the presence of a catalyst such as triethylamine. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired compound. The yield of the synthesis process is typically around 50%, and the purity of the compound can be improved through recrystallization.
属性
产品名称 |
(Z)-3-(4-Methoxy-benzylcarbamoyl)-acrylic acid |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
(Z)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b7-6- |
InChI 键 |
WPUCZNLYVFBPAH-SREVYHEPSA-N |
手性 SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C\C(=O)O |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)


![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)





